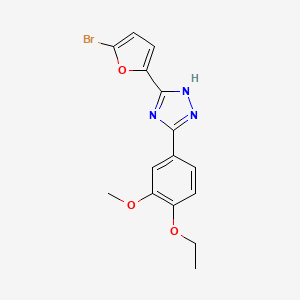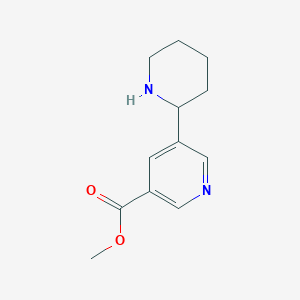
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(((环丙基甲基)氨基)甲基)吡咯烷-1-基)乙酸是一种含有吡咯烷环的化合物,吡咯烷环是一个五元含氮杂环
准备方法
合成路线和反应条件
2-(3-(((环丙基甲基)氨基)甲基)吡咯烷-1-基)乙酸的合成通常涉及构建吡咯烷环,然后进行官能化。一种常见的途径是从合适的先驱体(例如环丙基甲胺)开始,在受控条件下将其与吡咯烷衍生物反应。 反应条件通常涉及使用甲醇或乙醇等溶剂以及催化剂,以促进目标产物的形成 .
工业生产方法
该化合物的工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的收率和效率进行了优化。 这可能包括使用连续流动反应器和先进的纯化技术来确保最终产品的纯度 .
化学反应分析
反应类型
2-(3-(((环丙基甲基)氨基)甲基)吡咯烷-1-基)乙酸可以进行各种化学反应,包括:
氧化: 这种反应可以引入含氧官能团。
还原: 这种反应可以去除含氧官能团或减少双键。
取代: 这种反应可以将一个官能团替换为另一个官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂用于氧化,氢化铝锂等还原剂用于还原,以及用于取代反应的亲核试剂。 条件通常包括控制温度和使用惰性气氛以防止不必要的副反应 .
主要生成物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羧酸衍生物,而还原可以产生醇衍生物 .
科学研究应用
2-(3-(((环丙基甲基)氨基)甲基)吡咯烷-1-基)乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 它可用于涉及酶相互作用和蛋白质结合的研究。
工业: 它可用于生产特种化学品和材料.
作用机制
2-(3-(((环丙基甲基)氨基)甲基)吡咯烷-1-基)乙酸的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节其活性,从而导致各种生物学效应。 所涉及的确切途径取决于具体的应用和靶分子 .
相似化合物的比较
类似化合物
类似化合物包括其他吡咯烷衍生物,如吡咯嗪、吡咯烷-2-酮和吡咯烷-2,5-二酮。 这些化合物共享吡咯烷环结构,但它们的官能团和整体分子结构不同 .
独特性
2-(3-(((环丙基甲基)氨基)甲基)吡咯烷-1-基)乙酸的独特之处在于其特定的取代模式以及环丙基甲基基团的存在。 这种独特的结构可以赋予与其他吡咯烷衍生物相比不同的生物活性以及化学反应性 .
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-4-3-10(7-13)6-12-5-9-1-2-9/h9-10,12H,1-8H2,(H,14,15) |
InChI 键 |
QHZOFRFCESODSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNCC2CCN(C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)



![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)









